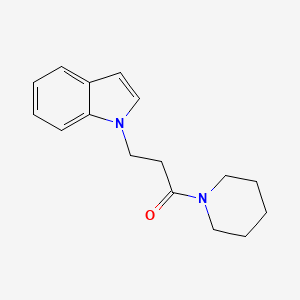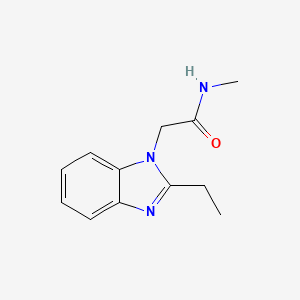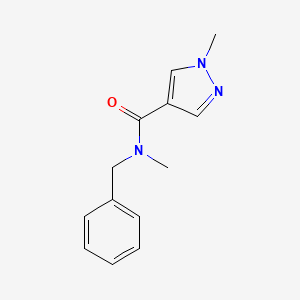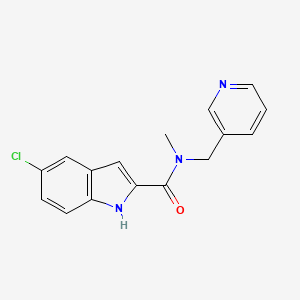
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone, also known as DTPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DTPM belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
Mechanism of Action
The mechanism of action of (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act on the endocannabinoid system, which is involved in pain, inflammation, and other physiological processes. This compound is a CB1 receptor agonist, which means it binds to and activates CB1 receptors in the brain and other tissues. CB1 receptors are known to play a role in pain and inflammation regulation, as well as other functions such as appetite and mood.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models, as mentioned previously. It has also been reported to have sedative effects in mice, according to a study by J. R. Wiley et al. in 2018. These findings suggest that this compound could have potential therapeutic applications in the treatment of pain, inflammation, and anxiety.
Advantages and Limitations for Lab Experiments
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Another advantage is that it has been shown to have potential therapeutic properties, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, as with any experimental compound, there may be safety concerns that need to be addressed.
Future Directions
There are many future directions for research on (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone. One direction is to investigate its potential therapeutic properties in more detail, particularly in the treatment of pain and inflammation. Another direction is to explore its effects on other physiological processes, such as appetite and mood. Additionally, further research is needed to understand its mechanism of action and to identify potential safety concerns. Overall, this compound is a promising compound for scientific research, and further investigation could lead to the development of new treatments for a variety of conditions.
Synthesis Methods
The synthesis of (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with pyrrolidine and subsequent reduction with lithium aluminum hydride. The resulting product is this compound, which can be purified using column chromatography. This synthesis method has been reported in a few research articles, including one by K. R. Kulkarni et al. in 2016.
Scientific Research Applications
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. In a study by J. R. Wiley et al. in 2018, this compound was found to have anti-inflammatory effects in a mouse model of acute inflammation. Another study by R. J. Gatch et al. in 2019 showed that this compound had analgesic effects in mice. These findings suggest that this compound could be a potential candidate for the development of new pain and inflammation treatments.
properties
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-7-10(9(2)14-8)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYFPAUQMDXQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)




![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)